Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
Description
Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thiopyrano-pyridine core with a chlorine substituent at position 2 and a methyl ester at position 3. The thiopyrano ring contributes to its electron-rich aromatic system, while the chlorine and ester groups influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-14-10(13)7-4-6-5-15-3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHZLYFIDCQTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2CCSCC2=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thiopyran precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to modify the pyridine ring or the thiopyrano ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiopyrano-Pyridine Derivatives
Structural and Electronic Differences
- Sulfur Oxidation State: The target compound contains a sulfur atom in the thiopyrano ring, whereas its sulfone analog () features a 6,6-dioxo group, significantly increasing electron-withdrawing character and polarity . This difference may reduce membrane permeability in biological systems compared to the parent sulfide.
- Core Heterocycle: The thieno[2,3-b]thiophene-pyridazine derivative () replaces the thiopyrano ring with a thienothiophene system, introducing extended π-conjugation and rigid planar geometry, which may explain its high thermal stability .
Biological Activity
Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H10ClNO2S
- Molecular Weight : 243.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation but are thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might act on receptors that regulate cellular signaling pathways.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- In vitro Studies : Experiments demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis and inhibited cell proliferation.
- Case Study Example : A study reported a significant reduction in tumor size in xenograft models treated with this compound compared to control groups. The compound's mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| Methyl 2-chloro-pyridine derivatives | Structure | Moderate | Limited |
| Thiopyran derivatives | Structure | Yes | Moderate |
Research Findings
Research on this compound has yielded promising results:
- In Vivo Efficacy : Animal models have shown that treatment with this compound leads to significant improvements in survival rates when used in combination with other chemotherapeutic agents.
- Toxicological Studies : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate, and how can purity be optimized?
- Methodological Answer : Multi-step synthetic routes often involve condensation of heterocyclic precursors under acidic or basic conditions. For example, analogous pyrano-pyridine derivatives are synthesized via cyclization reactions using carbonyl-containing intermediates . To optimize purity, column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMSO/water) are recommended. Purity assessment should combine HPLC (>95% by area) and NMR spectroscopy to detect residual solvents or byproducts .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns and DEPT experiments to confirm the thiopyrano-pyridine scaffold and methyl ester group .
- IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and isotopic pattern matching the chlorine atom .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, structurally related chlorinated heterocycles require:
- Use of PPE (gloves, goggles) in a fume hood.
- Avoidance of skin contact due to potential sensitization risks.
- Proper disposal via halogenated waste protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the chloro substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the chloro group on the pyridine ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental substitution reactions (e.g., SNAr with amines) to validate computational predictions .
Q. What crystallographic strategies resolve conformational ambiguities in the thiopyrano-pyridine core?
- Methodological Answer : Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement, applying restraints for disordered atoms. For puckering analysis, employ Cremer-Pople parameters to quantify ring distortions . ORTEP-3 can visualize thermal ellipsoids, highlighting dynamic disorder in the 7,8-dihydro moiety .
Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies dominant intermolecular interactions. For example, the carbonyl oxygen may act as an acceptor with NH donors in co-crystals. Use Mercury software to map interaction networks and calculate lattice energy contributions .
Q. What strategies enable structure-activity relationship (SAR) studies for medicinal applications?
- Methodological Answer :
- Derivatization : Replace the chloro group with other halogens or electron-deficient groups to assess steric/electronic effects.
- Biological Assays : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Docking Studies : Align derivatives into protein active sites (e.g., PyMOL/AutoDock) to rationalize potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
